4-{[(E)-(3-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C17H16BrN5S. This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, and a dimethylaminophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-bromobenzaldehyde with 4-(dimethylamino)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and dimethylaminophenyl groups may also contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but its structure suggests it could modulate biological processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar compounds include:
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with the bromine atom in a different position, which may affect its reactivity and biological activity.
4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide:
Properties
Molecular Formula |
C17H16BrN5S |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5S/c1-22(2)15-8-6-13(7-9-15)16-20-21-17(24)23(16)19-11-12-4-3-5-14(18)10-12/h3-11H,1-2H3,(H,21,24)/b19-11+ |
InChI Key |
WUOUCMDJONDUSX-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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